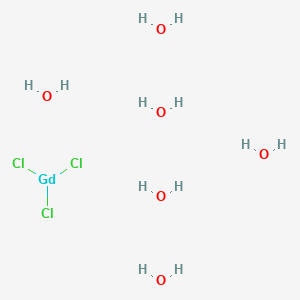

Gadolinium(III) chloride hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is commonly encountered in its hexahydrate form and is known for its high magnetic susceptibility due to the presence of gadolinium ions (Gd³⁺), which have seven unpaired electrons . This compound is of significant interest in various scientific fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Gadolinium(III) chloride hexahydrate can be synthesized through several methods:

Ammonium Chloride Route: This method involves the initial synthesis of ammonium pentachlorogadolinate ((NH₄)₂[GdCl₅]) from gadolinium oxide (Gd₂O₃) and ammonium chloride (NH₄Cl) at reaction temperatures of 230°C.

Direct Reaction with Hydrochloric Acid: Gadolinium metal reacts with hydrochloric acid (HCl) at 600°C to form gadolinium(III) chloride.

Analyse Des Réactions Chimiques

Ammonium Chloride Route

This two-step process involves intermediate formation of ammonium pentachlorogadolinate:

Step 1 : Reaction of gadolinium oxide (Gd₂O₃), hydrated GdCl₃, or metallic Gd with NH₄Cl:

-

From oxide :

10 NH₄Cl + Gd₂O₃ → 2 (NH₄)₂[GdCl₅] + 6 NH₃ + 3 H₂O -

From hydrated chloride :

4 NH₄Cl + 2 GdCl₃·6H₂O → 2 (NH₄)₂[GdCl₅] + 12 H₂O -

From metal :

10 NH₄Cl + 2 Gd → 2 (NH₄)₂[GdCl₅] + 6 NH₃ + 3 H₂

Step 2 : Thermal decomposition of (NH₄)₂[GdCl₅] at 300°C:

(NH₄)₂[GdCl₅] → GdCl₃ + 2 NH₄Cl

Direct Reaction with HCl Gas

Metallic gadolinium reacts with anhydrous HCl at 600°C:

Gd + 3 HCl → GdCl₃ + ³⁄₂ H₂

The product is subsequently hydrated to form GdCl₃·6H₂O.

Dehydration and Thermal Behavior

GdCl₃·6H₂O undergoes dehydration and decomposition under controlled conditions:

| Temperature Range | Process | Products |

|---|---|---|

| 100–200°C | Loss of hydration water | GdCl₃·nH₂O (n < 6) |

| >300°C | Partial hydrolysis | GdOCl + 2 HCl↑ |

| >600°C | Complete decomposition (in inert atmosphere) | Gd₂O₃ + 3 Cl₂↑ |

Data from thermogravimetric analysis (TGA) shows a total mass loss of ~29.2% during dehydration, consistent with six water molecules .

Coordination Chemistry and Complexation

Gd³⁺ in GdCl₃·6H₂O exhibits a coordination number of 9 in the solid state, with six H₂O molecules and three Cl⁻ ligands arranged in a tricapped trigonal prismatic geometry . Key reactions include:

Chelation with Polyaminocarboxylates

For MRI contrast agents, Gd³⁺ is stabilized by ligands like DTPA (diethylenetriaminepentaacetic acid):

GdCl₃·6H₂O + H₅DTPA → [Gd(DTPA)(H₂O)]²⁻ + 3 HCl + 5 H₂O

Properties of [Gd(DTPA)(H₂O)]²⁻ :

-

Coordination number: 9 (5 carboxylate O, 3 amine N, 1 H₂O)

-

Magnetic moment: 7.94 μB (theoretical maximum for f⁷ configuration)

Exchange Reactions

GdCl₃·6H₂O participates in ligand substitution reactions:

[Gd(H₂O)₆]³⁺ + 3 L⁻ → [Gd(L)₃(H₂O)₃] + 3 H₂O

Where L⁻ = acetate, nitrate, or other monodentate ligands .

Redox and Catalytic Reactions

Gd³⁺ is redox-inert under physiological conditions but participates in catalytic cycles:

| Reaction | Application | Conditions |

|---|---|---|

| Gd³⁺ + H₂O₂ → Gd³⁺-OOH intermediate | Oxidative catalysis | pH 7–8, 25°C |

| Gd³⁺ + RO⁻ (alkoxide) → Gd³⁺-OR complexes | Polymerization catalysis | Non-aqueous solvents |

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Medical Imaging

Contrast Agent in Magnetic Resonance Imaging (MRI)

Gadolinium(III) chloride hexahydrate is primarily known for its role as a contrast agent in MRI. It enhances image clarity by shortening the relaxation times of nearby protons, which improves the visibility of internal structures during imaging procedures. The relaxivity values of gadolinium complexes are crucial for their effectiveness as contrast agents. For instance, studies indicate that gadolinium-based liposomal formulations can achieve relaxivity values nearly double those of traditional agents, significantly improving imaging quality .

Neutron Capture Therapy

In cancer treatment, this compound is utilized in neutron capture therapy (NCT). This technique targets tumor cells selectively, minimizing damage to surrounding healthy tissues. The high neutron capture cross-section of gadolinium allows it to absorb neutrons effectively, leading to localized radiation therapy that can enhance treatment efficacy .

Material Science

Superconductors and Magnetic Materials

The unique magnetic properties of this compound make it valuable in the development of advanced materials such as superconductors and magnetic materials. Its incorporation into various compounds can enhance magnetic performance and stability, which is essential for applications in electronics and energy storage .

Optical Glass and Garnets

This compound is also used in the production of optical glass and as a dopant in Gadolinium Yttrium Garnets (GYG), which are critical for microwave applications. The presence of gadolinium improves the optical properties and enhances the performance of these materials .

Nanotechnology

Synthesis of Gadolinium-Based Nanoparticles

this compound plays a vital role in synthesizing gadolinium-based nanoparticles. These nanoparticles have significant applications in drug delivery systems and targeted therapies due to their biocompatibility and ability to be functionalized for specific therapeutic targets. Research has shown that these nanoparticles can improve drug solubility and bioavailability, making them promising candidates for various medical applications .

Case Studies

Mécanisme D'action

The mechanism of action of gadolinium(III) chloride hexahydrate is primarily related to its magnetic properties. The Gd³⁺ ion has seven unpaired electrons, which contribute to its high magnetic susceptibility and make it useful in MRI contrast agents . In biological systems, it can inhibit macrophages by interfering with their normal function .

Comparaison Avec Des Composés Similaires

Gadolinium(III) chloride hexahydrate can be compared with other similar compounds, such as:

Europium(III) chloride: Similar in structure but with different magnetic and luminescent properties.

Terbium(III) chloride: Also similar in structure but used more for its luminescent properties.

Dysprosium(III) chloride: Known for its high magnetic susceptibility, similar to gadolinium.

This compound is unique due to its combination of high magnetic susceptibility and water solubility, making it particularly valuable in MRI applications .

Propriétés

Numéro CAS |

13450-84-5; 19423-81-5 |

|---|---|

Formule moléculaire |

Cl3GdH12O6 |

Poids moléculaire |

371.69 |

Nom IUPAC |

trichlorogadolinium;hexahydrate |

InChI |

InChI=1S/3ClH.Gd.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Clé InChI |

PNYPSKHTTCTAMD-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.Cl[Gd](Cl)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.